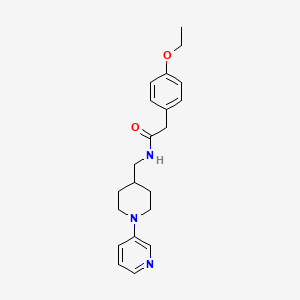

2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Description

Evolution of Piperidin-4-yl-acetamide Derivatives in Medicinal Chemistry

Piperidin-4-yl-acetamide derivatives have undergone significant evolution since their initial exploration in the mid-20th century. Early iterations, such as simple N-substituted piperidines, demonstrated modest activity as analgesics and antipsychotics but faced challenges with selectivity and metabolic stability. The introduction of acetamide moieties in the 1980s marked a turning point, enabling enhanced hydrogen-bonding interactions with biological targets. For example, the incorporation of aromatic groups like pyridine (as seen in contemporary derivatives) improved binding affinity to kinase domains, a feature critical for anticancer applications.

A pivotal advancement emerged in the 2010s with the systematic optimization of substituents on the piperidine ring. Researchers found that electron-donating groups, such as ethoxy, at the para position of phenyl rings (as in 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide) increased metabolic stability by reducing oxidative dealkylation in hepatic microsomes. This structural insight aligns with broader trends in drug design, where subtle modifications to lipophilicity and steric bulk are leveraged to fine-tune absorption and distribution profiles.

Table 1: Key Milestones in Piperidin-4-yl-acetamide Development

Discovery and Development Timeline of Pyridine-Substituted Piperidine Structures

The fusion of pyridine and piperidine motifs began in earnest in the early 2000s, driven by the need for compounds capable of dual engagement with aromatic and aliphatic regions of enzymatic pockets. Initial efforts focused on 2-pyridyl substitutions, but the 3-pyridyl variant (as in the target compound) gained prominence due to its superior π-stacking potential with tyrosine residues in kinase binding sites.

A landmark study in 2010 demonstrated that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibited nanomolar inhibition of Protein Kinase B (PKB/Akt), a key regulator of cell survival pathways. This work validated the piperidine-pyridine scaffold’s utility in oncology and spurred derivative synthesis, including ethoxyphenyl-acetamide variants. The addition of the ethoxyphenyl group, as seen in the target compound, was a strategic response to the challenge of balancing solubility and membrane permeability—a common hurdle in kinase inhibitor development.

Positioning Within the Broader Class of Heterocyclic Amides

Heterocyclic amides, encompassing structures from benzodiazepines to imidazopyridines, share a reliance on nitrogen-containing rings to mediate target interactions. The target compound distinguishes itself through its hybrid architecture: the piperidine ring provides conformational flexibility, while the pyridine and ethoxyphenyl groups confer directional polarity. This design enables simultaneous engagement with hydrophobic pockets (via the ethoxyphenyl group) and polar residues (via the pyridine and acetamide).

Table 2: Comparative Analysis of Heterocyclic Amides

Significance in Contemporary Drug Discovery Research

The structural complexity of this compound positions it as a versatile scaffold for probing underexplored biological targets. Recent studies highlight its potential in disrupting protein-protein interactions involved in oncogenic signaling, particularly those mediated by disordered protein regions that evade conventional small-molecule binding. Additionally, its synthetic tractability—enabling rapid analogue generation via reductive amination or Suzuki coupling—makes it a valuable tool for structure-activity relationship (SAR) studies.

Emerging applications extend beyond oncology. Computational docking simulations suggest affinity for neurotrophic receptors, hinting at utility in neurodegenerative diseases. However, empirical validation remains pending, underscoring the compound’s role as a frontier molecule in multidisciplinary drug discovery.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-2-26-20-7-5-17(6-8-20)14-21(25)23-15-18-9-12-24(13-10-18)19-4-3-11-22-16-19/h3-8,11,16,18H,2,9-10,12-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROAYAIYMNVKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.

Synthesis of the Piperidinyl Intermediate: The next step involves the synthesis of 1-(pyridin-3-yl)piperidine through a series of reactions starting from pyridine and piperidine.

Coupling Reaction: The final step involves the coupling of the 4-ethoxybenzaldehyde with the 1-(pyridin-3-yl)piperidine in the presence of acetic anhydride and a suitable catalyst to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are of interest in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

- 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.